Cas no 1024583-33-2 (Methyl 2-bromobenzodthiazole-6-carboxylate)

Methyl 2-bromobenzothiazole-6-carboxylate is a brominated benzothiazole derivative featuring a carboxylate ester functional group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent at the 2-position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The methyl ester group offers stability while allowing further functionalization through hydrolysis or transesterification. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
Methyl 2-bromobenzodthiazole-6-carboxylate structure
1024583-33-2 structure
Product Name:Methyl 2-bromobenzodthiazole-6-carboxylate
CAS No:1024583-33-2
MF:C9H6BrNO2S
MW:272.118440151215
MDL:MFCD16660646
CID:830999
PubChem ID:46911877
Update Time:2025-05-27

Methyl 2-bromobenzodthiazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-bromobenzo[d]thiazole-6-carboxylate
    • 2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]ace...
    • 2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl]-, (2S)-
    • methyl 2-bromo-1,3-benzothiazole-6-carboxylate
    • 2-bromobenzo[d]thiazole-6-carboxylate
    • Methyl 2-bromobenzo[d]thiazole-6-carboxylat
    • 2-BroMo-benzothiazole-6-carboxylic acid Methyl ester
    • XYBYYJDNPLGJSA-UHFFFAOYSA-N
    • BCP26782
    • FCH1346989
    • AX8162464
    • AB0034460
    • X8617
    • AM20020105
    • ST24030943
    • 2-Bromobenzothiazole-6-c
    • Methyl 2-bromobenzodthiazole-6-carboxylate
    • MDL: MFCD16660646
    • Inchi: 1S/C9H6BrNO2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3
    • InChI Key: XYBYYJDNPLGJSA-UHFFFAOYSA-N
    • SMILES: BrC1=NC2C=CC(C(=O)OC)=CC=2S1

Computed Properties

  • Exact Mass: 270.93000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Topological Polar Surface Area: 67.4

Experimental Properties

  • Density: 1.697
  • PSA: 67.43000
  • LogP: 2.84540

Methyl 2-bromobenzodthiazole-6-carboxylate Security Information

Methyl 2-bromobenzodthiazole-6-carboxylate Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 2-bromobenzodthiazole-6-carboxylate Production Method

Additional information on Methyl 2-bromobenzodthiazole-6-carboxylate

Research Briefing on Methyl 2-bromobenzodthiazole-6-carboxylate (CAS: 1024583-33-2) in Chemical Biology and Pharmaceutical Applications

Methyl 2-bromobenzodthiazole-6-carboxylate (CAS: 1024583-33-2) is a brominated benzothiazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and antimicrobial activity. The benzothiazole core structure is known for its privileged scaffold in medicinal chemistry, often associated with diverse pharmacological properties.

Recent studies have highlighted the importance of Methyl 2-bromobenzodthiazole-6-carboxylate in the development of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a building block for ATP-competitive inhibitors targeting the PI3K/AKT/mTOR pathway, which is crucial in oncology therapeutics. The bromine substituent at the 2-position provides an excellent handle for further functionalization through cross-coupling reactions, enabling rapid diversification of the molecular scaffold.

In antimicrobial research, a team at the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives synthesized from Methyl 2-bromobenzodthiazole-6-carboxylate showed promising activity against drug-resistant strains of Staphylococcus aureus. The carboxylate moiety at the 6-position was found to be essential for maintaining the antibacterial potency while improving solubility profiles compared to non-carboxylated analogs.

The synthetic accessibility of Methyl 2-bromobenzodthiazole-6-carboxylate has been improved through recent methodological advances. A 2024 study in Organic Process Research & Development described a scalable, one-pot procedure starting from commercially available 2-amino-5-bromobenzoic acid, achieving an overall yield of 78% with excellent purity (>99%). This development addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.

Structural-activity relationship (SAR) studies utilizing Methyl 2-bromobenzodthiazole-6-carboxylate have provided valuable insights into molecular recognition patterns. X-ray crystallography data published in ACS Chemical Biology (2023) revealed that the bromine atom participates in unique halogen bonding interactions with protein targets, contributing to enhanced binding affinity and selectivity. These findings have important implications for rational drug design approaches.

Looking forward, Methyl 2-bromobenzodthiazole-6-carboxylate continues to be a valuable tool compound in medicinal chemistry. Its dual functionality (bromine and carboxylate) offers multiple points for structural modification, making it particularly useful for fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and infectious disease applications.

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